REACTION_CXSMILES
|
[CH2:1](N)[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].Br[CH2:11][CH2:12][CH3:13].C[N:15](C=O)C>>[CH2:1]([CH2:13][CH2:12][CH2:11][NH2:15])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a cooled (0°-5° C.)
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of dilute hydrochloric acid
|
Type
|
ADDITION
|
Details
|
Aqueous sodium hydrogen carbonate solution (100 ml) was then added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |